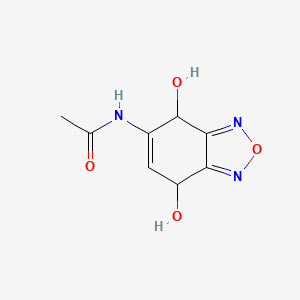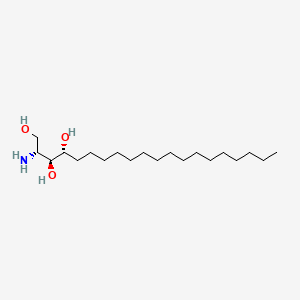
(2R,3S,4R)-2-aminoicosane-1,3,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R)-2-aminoicosane-1,3,4-triol is a chiral amino alcohol with a long hydrocarbon chain. This compound is notable for its unique stereochemistry and potential applications in various scientific fields. Its structure includes three hydroxyl groups and one amino group, making it a versatile molecule for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-aminoicosane-1,3,4-triol typically involves the reduction of corresponding keto or aldehyde precursors. One common method is the reduction of (2R,3S,4R)-2-ketoicosane-1,3,4-triol using sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using specific enzymes that can selectively reduce the keto group to an amino group. This method is advantageous due to its high selectivity and environmentally friendly nature. Additionally, large-scale chemical synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R)-2-aminoicosane-1,3,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of (2R,3S,4R)-2-ketoicosane-1,3,4-triol or (2R,3S,4R)-2-carboxyicosane-1,3,4-triol.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives like (2R,3S,4R)-2-chloroicosane-1,3,4-triol.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4R)-2-aminoicosane-1,3,4-triol has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its role in cell signaling and membrane structure due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic properties.
Wirkmechanismus
The mechanism of action of (2R,3S,4R)-2-aminoicosane-1,3,4-triol involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes and receptors, modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, forming hydrogen bonds and ionic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4R)-3,4,5,7,3’,4’-hexahydroxyflavan: A flavonoid with similar hydroxyl group arrangement.
(2R,3S,4R)-3,4,5,7,4’-pentahydroxyflavan: Another flavonoid with a similar structure but different functional groups.
Uniqueness
(2R,3S,4R)-2-aminoicosane-1,3,4-triol is unique due to its long hydrocarbon chain and specific stereochemistry. This combination of features makes it particularly useful in applications requiring amphiphilic molecules with precise chiral properties.
Eigenschaften
Molekularformel |
C20H43NO3 |
|---|---|
Molekulargewicht |
345.6 g/mol |
IUPAC-Name |
(2R,3S,4R)-2-aminoicosane-1,3,4-triol |
InChI |
InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)20(24)18(21)17-22/h18-20,22-24H,2-17,21H2,1H3/t18-,19-,20+/m1/s1 |
InChI-Schlüssel |
UQAUXYMLKGFKBX-AQNXPRMDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC[C@H]([C@H]([C@@H](CO)N)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


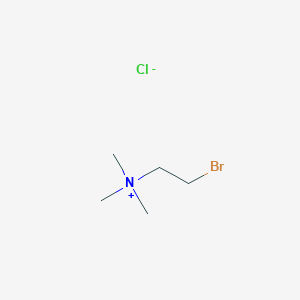
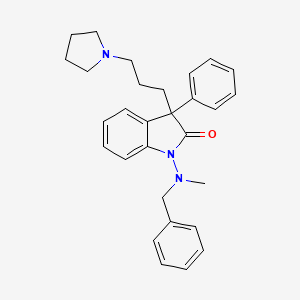
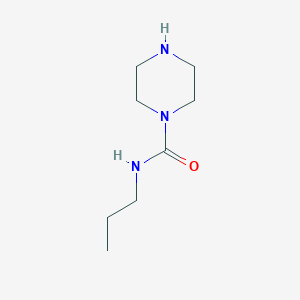
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
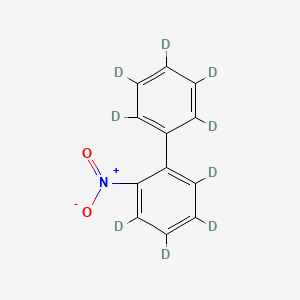
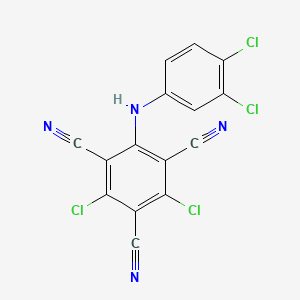
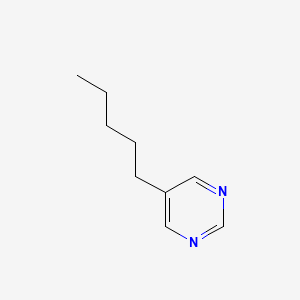


![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)


![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
